Methyl 2-bromo-1H-indole-5-carboxylate
Overview
Description
Methyl 2-bromo-1H-indole-5-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, is characterized by a bromine atom at the second position and a carboxylate group at the fifth position on the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-1H-indole-5-carboxylate typically involves the bromination of methyl indole-5-carboxylate. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products Formed:
- Substituted indoles
- Oxo derivatives
- Reduced indoles
- Coupled products with various aryl or alkyl groups
Scientific Research Applications
Methyl 2-bromo-1H-indole-5-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and natural product analogs.
Biology: The compound is used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including anticancer and antimicrobial drugs.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-1H-indole-5-carboxylate depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The bromine atom can enhance binding affinity and specificity to the target, while the indole core provides a scaffold for further modifications .
Comparison with Similar Compounds
- Methyl 5-bromo-1H-indole-2-carboxylate
- 5-Bromoindole-2-carboxylic acid
- Methyl indole-5-carboxylate
Comparison: Methyl 2-bromo-1H-indole-5-carboxylate is unique due to the position of the bromine atom and the carboxylate group, which influence its reactivity and applications.
Properties
IUPAC Name |
methyl 2-bromo-1H-indole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)6-2-3-8-7(4-6)5-9(11)12-8/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTIAZXZGSYLJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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